![molecular formula C18H12Cl2N2O3S B2949284 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-33-0](/img/structure/B2949284.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H12Cl2N2O3S and its molecular weight is 407.27. The purity is usually 95%.
BenchChem offers high-quality N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergy and Pharmacological Evaluation
A study by Hargrave et al. (1983) focused on the synthesis and testing of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity in the rat PCA model. Among the synthesized compounds, some showed potent activity, indicating their potential as antiallergy agents. This research highlights the chemical's role in developing new pharmacological agents with antiallergy properties (Hargrave, K. D., Hess, F. K., & Oliver, J. T., 1983).
Antibacterial Agents
Palkar et al. (2017) synthesized novel analogs with antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This study showcases the compound's application in developing novel antibacterial agents, contributing to combating antibiotic-resistant bacteria strains (Palkar, M. et al., 2017).
Anticancer Activity
The synthesis and evaluation of benzothiazole derivatives as potent antitumor agents were explored by Yoshida et al. (2005). The study found that certain derivatives exhibited excellent inhibitory effects on tumor growth in vivo, indicating the compound's potential use in cancer treatment (Yoshida, M. et al., 2005).
Molecular Interaction Studies
Research by Shim et al. (2002) on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor provides insights into the compound's potential application in studying receptor-ligand interactions. This could have implications for developing therapies targeting the cannabinoid system (Shim, J. et al., 2002).
Antimicrobial and Antioxidant Activities
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including the chemical of interest, and applied them for dyeing polyester fabrics. These compounds exhibited high efficiency based on in vitro screening of their antioxidant and antimicrobial activity. This application demonstrates the compound's role in developing materials with integrated antimicrobial and antioxidant properties (Khalifa, M. et al., 2015).
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazoles generally exhibit their biological activities through various mechanisms depending on their structure and the nature of their substituents . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-12-3-1-10(7-13(12)20)14-9-26-18(21-14)22-17(23)11-2-4-15-16(8-11)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHUBMIJJVHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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